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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ENMD-2076 in
the treatment of Acute Myeloid Leukemia (AML) with other therapeutic alternatives. The
information is supported by available experimental data to offer an objective overview for
research and drug development professionals.

Executive Summary

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with activity against Aurora A
kinase, FMS-like tyrosine kinase 3 (FLT3), and other kinases crucial for cell proliferation and
angiogenesis.[1][2] A Phase I clinical trial has investigated its safety and efficacy in patients
with relapsed or refractory AML. This guide summarizes the findings from this trial and places
them in the context of other available therapies for this patient population, including targeted
agents and standard chemotherapy.

ENMD-2076 Clinical Trial Data

A Phase | study was conducted to determine the maximum tolerated dose (MTD),
recommended Phase 2 dose (RP2D), and toxicities of ENMD-2076 in patients with relapsed or
refractory AML or chronic myelomonocytic leukemia (CMML).[1]

Efficacy in Relapsed/Refractory AML

Of the 16 evaluable patients in the Phase | trial, the following responses were observed:[1]
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. . Percentage of Evaluable
Response Metric Number of Patients

Patients

Complete Remission with
Incomplete Count Recovery 1 6.25%
(CRi)
Morphologic Leukemia-Free

3 18.75%
State (MLFS)
Reduction in Marrow Blast

5 31.25%

Percentage (11-65%)

Safety and Tolerability

The recommended Phase Il dose (RP2D) for ENMD-2076 was established at 225 mg
administered orally once daily.[1] The most common non-hematological toxicities of any grade
included fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal
pain.[1] Dose-limiting toxicities (DLTs) observed were grade 3 fatigue, grade 3 typhilitis, grade 3
syncope, and grade 3 QTc prolongation.[1]

Comparison with Alternative Therapies for
Relapsed/Refractory AML

The treatment landscape for relapsed/refractory AML is diverse and depends on factors such
as patient fithess and mutational status. Below is a comparison of ENMD-2076 with other
therapeutic options.
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Efficacy Highlights

Mechanism of (in Common Grade =3
Therapy .
Action Relapsed/Refractor Adverse Events
y AML)
1 CRi, 3 MLFS, 5 with _ o
. Fatigue, typhilitis,
Aurora A, FLT3, c-Kit, reduced marrow
ENMD-2076 syncope, QTc

VEGFR2 inhibitor[1]

blasts in 16 evaluable

patients[1]

prolongation[1]

Gilteritinib (FLT3
Inhibitor)

Selective FLT3

inhibitor

Median OS: 9.3
months vs 5.6 months
for salvage
chemotherapy in
FLT3-mutated
patients. CR/CRh
rate: 34%[3]

Anemia, febrile
neutropenia,

thrombocytopenia[3]

Venetoclax (BCL-2

In one study of

patients with R/R

Neutropenia,

Inhibitor) + o AML, the combination ]

] BCL-2 inhibitor thrombocytopenia,
Hypomethylating of venetoclax and ] ]

o febrile neutropenial4]
Agents azacitidine led to a
CR/CRi rate of 43%]4]

Standard Myelosuppression,
Chemotherapy CR rates range from infections,

Regimens (e.g.,
FLAG-IDA, MEC)

Cytotoxic agents

44% t0 59.4%][4]

gastrointestinal

toxicities[4]

Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative effect of ENMD-2076 on AML cell lines was determined using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

e Cell Lines: Human AML cell lines THP-1 and Kasumi-1 were used.[5]
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o Treatment: Cells were treated with ENMD-2076 for 24 and 48 hours.[5]
e Methodology:

o Cells are seeded in 96-well plates.

o ENMD-2076 is added at various concentrations.

o After the incubation period, MTT solution is added to each well.

o Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan
product.

o The formazan crystals are dissolved using a solubilizing agent.

o The absorbance is measured spectrophotometrically to determine cell viability.

Apoptosis Detection (Western Blot)

The induction of apoptosis by ENMD-2076 was assessed by detecting the activation of the
caspase pathway and changes in apoptosis-regulating proteins via Western blot.[5]

o Cell Lysates: Protein extracts were prepared from AML cells treated with ENMD-2076.
o Methodology:

o Proteins are separated by size using SDS-PAGE.

o Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for apoptosis-related proteins
(e.g., Caspase-9, Caspase-3, PARP, Mcl-1, Bak, Bad, Bax).[5]

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP).
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o A substrate is added that reacts with the enzyme to produce a detectable signal
(chemiluminescence or colorimetric).

Signaling Pathways and Experimental Workflows
ENMD-2076 Mechanism of Action in AML

ENMD-2076 is a multi-kinase inhibitor that targets key signaling pathways involved in AML cell
proliferation and survival. Its primary targets include Aurora A kinase and FLT3. Inhibition of
these kinases leads to cell cycle arrest and induction of apoptosis.
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Caption: Mechanism of action of ENMD-2076 in AML cells.

Apoptosis Induction Pathway by ENMD-2076

Preclinical studies have shown that ENMD-2076 induces apoptosis in AML cells through the
activation of the intrinsic caspase pathway.[5] This involves the upregulation of pro-apoptotic
proteins and downregulation of anti-apoptotic proteins.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1139454?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/23086638/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ENMD-2076

Upregulates \Downregulates

Reégulation of Apoptosis

Pro-apoptotic proteins Anti-apoptotic protein
(Bak, Bad, Bax)

Activates

aspase (Zascade

Caspase-9

\LActivates

Caspase-3

\&leaves

PARP

Apoptosis

Click to download full resolution via product page

Caption: ENMD-2076-induced apoptotic pathway in AML.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of ENMD-2076 in AML typically follows a standardized workflow to
evaluate its anti-leukemic activity.
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Caption: Workflow for preclinical evaluation of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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